Unveiling the Chemical Versatility of N3-D-Lys(Fmoc)-OH: A Technical Guide for Advanced Research
Unveiling the Chemical Versatility of N3-D-Lys(Fmoc)-OH: A Technical Guide for Advanced Research
For Immediate Release
A comprehensive technical guide detailing the chemical properties, synthesis protocols, and diverse applications of N3-D-Lys(Fmoc)-OH is now available for researchers, scientists, and professionals in the field of drug development. This advanced amino acid derivative serves as a cornerstone in modern peptide chemistry and bioconjugation, offering a unique combination of a stereospecific D-lysine core, a temporary Fmoc protecting group, and a bioorthogonal azide handle. This guide provides an in-depth look at the compound's characteristics and its role in pioneering scientific research.
N3-D-Lys(Fmoc)-OH, a non-natural amino acid, is instrumental in the synthesis of modified peptides and the construction of complex biomolecular architectures. Its D-configuration offers resistance to enzymatic degradation, a critical attribute for the development of therapeutic peptides with enhanced in vivo stability. The fluorenylmethyloxycarbonyl (Fmoc) group provides robust protection of the α-amino group, enabling its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. Furthermore, the azide moiety on the side chain is a versatile functional group for "click chemistry," allowing for the precise and efficient conjugation of a wide array of molecules, including fluorescent probes, drug payloads, and polyethylene glycol (PEG) chains.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N3-D-Lys(Fmoc)-OH is paramount for its effective application. The following tables summarize its key quantitative data.
| Identifier | Value |
| IUPAC Name | (2R)-2-azido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
| CAS Number | 1198791-53-5[1] |
| Molecular Formula | C21H22N4O4[1] |
| Molecular Weight | 394.4 g/mol [1] |
| Property | Value | Notes |
| Appearance | White to off-white powder | As reported by various suppliers. |
| Melting Point | No specific data for D-isomer. L-isomer: 78 °C (decomposes) | The melting point of the L-isomer provides a useful reference. |
| Solubility | Soluble in DMF, DMSO, NMP | Qualitative data from multiple sources. Quantitative solubility data is not readily available. |
| Purity | Typically >95% by HPLC | Based on general specifications for commercially available research-grade amino acid derivatives. |
| Storage | Store at -20°C[1] | Recommended for long-term stability. |
Strategic Applications in Research and Development
The unique trifunctional nature of N3-D-Lys(Fmoc)-OH makes it a valuable reagent in a multitude of research and development applications:
-
Peptide Synthesis: It is a key building block for the creation of peptides with enhanced proteolytic stability due to the presence of the D-amino acid.[2]
-
Click Chemistry: The azide group facilitates highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the site-specific labeling and modification of peptides.
-
Bioconjugation: This amino acid is instrumental in the development of peptide-drug conjugates, fluorescently labeled probes for cellular imaging, and other advanced biomaterials.
Experimental Protocols: A Guide to Synthesis and Conjugation
The following sections provide detailed methodologies for the incorporation of N3-D-Lys(Fmoc)-OH into a peptide sequence and its subsequent modification via click chemistry. These protocols are based on standard, widely accepted procedures in peptide chemistry.
Solid-Phase Peptide Synthesis (SPPS) using N3-D-Lys(Fmoc)-OH
This protocol outlines the manual Fmoc-SPPS process for incorporating N3-D-Lys(Fmoc)-OH into a peptide chain.
Materials:
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
N3-D-Lys(Fmoc)-OH
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine.
-
Coupling of N3-D-Lys(Fmoc)-OH:
-
Pre-activate N3-D-Lys(Fmoc)-OH (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between an azide-containing peptide and an alkyne-functionalized molecule.
Materials:
-
Azide-containing peptide (synthesized as described above)
-
Alkyne-functionalized molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a suitable organic solvent like DMSO or t-butanol)
Procedure:
-
Dissolve Reactants: Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the chosen solvent system.
-
Prepare Catalyst: Prepare fresh solutions of CuSO4 and sodium ascorbate.
-
Initiate Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution. The reaction is typically rapid and can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, purify the resulting triazole-linked conjugate by RP-HPLC.
Visualizing the Workflow: Synthesis of a Fluorescently Labeled Peptide
The following diagram illustrates the logical workflow for the synthesis of a fluorescently labeled peptide using N3-D-Lys(Fmoc)-OH, from the initial solid-phase synthesis to the final bioconjugation step.
Caption: Experimental workflow for peptide synthesis and labeling.
This in-depth guide serves as a valuable resource for researchers leveraging the power of N3-D-Lys(Fmoc)-OH in their scientific endeavors. Its unique chemical properties and versatility continue to drive innovation in peptide-based therapeutics, diagnostics, and materials science.
